molecular formula C25H35N5O7 B11934061 Thalidomide-Piperazine-PEG3-NH2

Thalidomide-Piperazine-PEG3-NH2

Numéro de catalogue: B11934061
Poids moléculaire: 517.6 g/mol
Clé InChI: HRAUTCNLSOQOMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of Thalidomide-Piperazine-PEG3-NH2 involves the conjugation of Thalidomide, Piperazine, and PEG3-NH2. The process typically includes the following steps:

Analyse Des Réactions Chimiques

Thalidomide-Piperazine-PEG3-NH2 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Thalidomide-Piperazine-PEG3-NH2 has several scientific research applications:

    Chemistry: It is used in the development of PROTACs for targeted protein degradation.

    Biology: The compound is utilized in studies involving the ubiquitin-proteasome system and protein homeostasis.

    Medicine: this compound is explored for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

Thalidomide-Piperazine-PEG3-NH2 exerts its effects by recruiting E3 ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular target of this compound is cereblon, a component of the E3 ubiquitin ligase complex. When this compound binds to cereblon, it facilitates the recognition and degradation of specific target proteins .

Activité Biologique

E3 Ligase Binding

Thalidomide-Piperazine-PEG3-NH2 functions as a cereblon ligand, targeting the E3 ubiquitin ligase complex . Cereblon is a critical component of the CRL4CRBN E3 ubiquitin ligase complex, which plays a crucial role in protein ubiquitination and subsequent degradation .

PROTAC Technology Application

This compound serves as a key component in Proteolysis Targeting Chimeras (PROTACs) design. PROTACs contain two different ligands connected by a linker:

  • An E3 ubiquitin ligase ligand (in this case, the Thalidomide-based cereblon ligand)
  • A ligand for the target protein

This bifunctional design allows PROTACs to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Structural Characteristics

The compound's structure combines several important features:

  • Thalidomide-based cereblon ligand
  • Piperazine moiety
  • PEG3 linker
  • Terminal amine group (NH2)

This structural composition allows for flexibility in PROTAC design and potentially enhances cellular permeability .

Research Findings

While specific research on this compound is limited in the provided search results, studies on related compounds and PROTAC technology provide insights into its potential biological activity:

  • Selectivity Enhancement : The formation of a ternary complex (TC) between the PROTAC, E3 ligase, and target protein can impart additional selectivity beyond binary interactions. For example, the BET bromodomain degrader MZ1 showed selectivity for BRD4 degradation over BRD2 or BRD3 in HeLa cells .
  • Potency : PROTAC technology has demonstrated the ability to achieve nanomolar potencies in protein degradation. For instance, VHL-based degraders of RIPK2 and ERRα showed nanomolar cellular potencies .
  • Nuclear Protein Targeting : PROTACs utilizing CRBN ligands, such as ARV-825 and d-BET1, have shown the ability to induce potent protein knockdown in the nucleus, expanding the scope of targetable proteins .

Case Study: BET Protein Degradation

While not specific to this compound, the following table illustrates the potency of CRBN-based PROTACs in BET protein degradation:

PROTACTargetE3 LigaseCellular Potency
ARV-825BRD4CRBNEfficient degradation of BRD2, BRD3, BRD4
dBET1BRD4CRBNEfficient degradation of BRD2, BRD3, BRD4
MZ1BRD4VHLSelective for BRD4 over BRD2, BRD3

This case study demonstrates the potential of CRBN-based PROTACs, like those utilizing this compound, to achieve potent and potentially selective protein degradation .

Propriétés

Formule moléculaire

C25H35N5O7

Poids moléculaire

517.6 g/mol

Nom IUPAC

5-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H35N5O7/c26-5-11-35-13-15-37-16-14-36-12-10-28-6-8-29(9-7-28)18-1-2-19-20(17-18)25(34)30(24(19)33)21-3-4-22(31)27-23(21)32/h1-2,17,21H,3-16,26H2,(H,27,31,32)

Clé InChI

HRAUTCNLSOQOMJ-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCN

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.